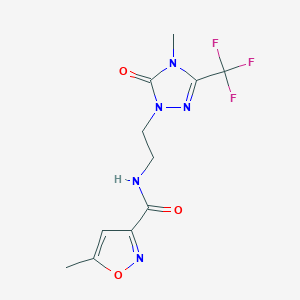

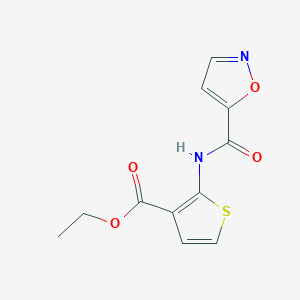

![molecular formula C28H19NO3 B2922927 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one CAS No. 1023525-11-2](/img/structure/B2922927.png)

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one is a synthetic organic compound belonging to the quinoline family. It is a heterocyclic organic compound with a structure composed of a quinoline ring fused to an indene ring. The compound has been studied for its potential applications in scientific research, due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of indeno[1,2-b]quinoline derivatives showcases a range of methods, including multi-component reactions and microwave-assisted techniques, demonstrating the compound's versatility in organic synthesis. For instance, Heravi et al. (2010) report on the efficient synthesis of indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives through a four-component coupling reaction, highlighting the use of green and reusable catalysts for sustainable chemistry practices (Heravi et al., 2010). Another example includes the one-pot synthesis under microwave irradiation by Peng et al. (2009), which underscores the advantages of short reaction times and high yields, emphasizing efficiency in the creation of indeno[2,1-f]quinolin-3(2H)-one derivatives (Peng et al., 2009).

Anticancer Potential

Research into indeno[1,2-b]quinoline derivatives has also revealed promising anticancer properties. Tseng et al. (2016) synthesized indeno[1,2-b]quinoxaline derivatives and evaluated their antiproliferative activity, identifying compounds with significant activity against cancer cell lines. The study found that certain compounds exhibited potent inhibitory activities against topoisomerases, which are enzymes crucial for DNA replication and repair, suggesting a mechanism for their anticancer effects (Tseng et al., 2016).

Catalytic Applications

The role of indeno[1,2-b]quinolinones in catalytic applications is highlighted by the work of Kumaresan and Sami (2021), who focused on the synthesis of these compounds through the condensation reaction of 1,3-diones, amines, and aldehydes. They employed heteropoly-11-molybdo-1-vanadophosphoric acid supported on montmorillonite K-10 clay as a catalyst, showcasing the compound's utility in green chemistry due to the catalyst's reusability and the solvent-free conditions of the synthesis (Kumaresan & Sami, 2021).

Propiedades

IUPAC Name |

7,8-dimethoxy-10-naphthalen-2-ylindeno[1,2-b]quinolin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19NO3/c1-31-23-14-21-22(15-24(23)32-2)29-27-19-9-5-6-10-20(19)28(30)26(27)25(21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCDSACMFGGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2922857.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)